N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a thioacetamide linker and a tetrahydrofuran (THF)-containing substituent. Its structure combines a bicyclic pyrimidine core with a sulfur-containing acetamide moiety, which is further modified by a 3-acetamidophenyl group and a THF-derived alkyl chain. The synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJEUPRYZNROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The compound exhibits various pharmacological properties that make it a candidate for drug development:
1.1 Antithrombotic Activity
Research indicates that derivatives of compounds similar to N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have shown promise in inhibiting Factor Xa and other serine proteases. These properties suggest potential use in developing antithrombotic agents aimed at preventing blood clot formation .
1.2 Antimicrobial Properties
The compound's structural features may contribute to antimicrobial activity. Compounds with similar moieties have been synthesized and tested for their ability to inhibit bacterial growth, indicating that this compound could also possess such properties .
1.3 Anti-inflammatory Effects
Given the tetrahydrofuran component's presence in the structure, there is potential for anti-inflammatory applications. Compounds with tetrahydrofuran rings have been studied for their ability to modulate inflammatory responses in various biological systems .
Synthetic Chemistry Applications
2.1 Synthesis of Novel Compounds
The synthesis of this compound can serve as a template for creating new derivatives with enhanced biological activity. The methodology for synthesizing such compounds often involves multi-step reactions that can be optimized for yield and purity .
2.2 Chiral Synthesis
The compound's structure allows for the exploration of chiral synthesis techniques. The ability to produce enantiomerically pure compounds is crucial in pharmaceutical development due to the differing biological activities of enantiomers. Techniques such as chiral chromatography or asymmetric synthesis can be employed to achieve this goal .
Case Studies and Research Findings
3.1 Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing similar tetrahydrofuran-containing compounds demonstrated significant antithrombotic activity in vitro and in vivo models . The evaluation included assessing the compound's efficacy in preventing thrombus formation in animal models, showcasing its potential therapeutic benefits.
3.2 Case Study: Structure–Activity Relationship (SAR) Studies
Research has been conducted to understand the structure–activity relationships of compounds related to N-(3-acetamidophenyl)-2-((2-oxo-1-(tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. These studies help identify key structural components that contribute to biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound differs from similar cyclopenta[d]pyrimidine-thioacetamides primarily in its substituents:
- THF-derived alkyl chain : The tetrahydrofuran-2-ylmethyl group replaces bulkier or halogenated substituents (e.g., 4-chlorophenyl in MFCD03474590 ), which may reduce steric hindrance and improve metabolic stability.
Spectroscopic and Structural Analysis
- NMR profiling : Evidence from similar compounds (e.g., rapamycin analogs) indicates that substituent changes (e.g., THF vs. chlorophenyl groups) alter chemical shifts in specific regions (e.g., protons near sulfur or oxygen atoms) . For the target compound, the THF moiety would likely induce distinct shifts in the 1–5 ppm range due to its oxygen-containing ring.
Data Table: Key Comparisons with Analogous Compounds
*Estimated based on analogous reactions .
Research Findings and Implications
Preparation Methods
Cyclopenta[d]Pyrimidine Core Formation
The bicyclic pyrimidine scaffold is constructed via cyclocondensation of thiourea derivatives with cyclopentanone precursors. Under acidic conditions (e.g., HCl in ethanol), thiourea undergoes nucleophilic attack on the carbonyl group of cyclopentanone, followed by intramolecular dehydration to form the 2-oxo-1,2,5,6,7-tetrahydrocyclopenta[d]pyrimidine intermediate. Key parameters include:
Table 1: Reaction Conditions for Core Synthesis
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Concentrated HCl |
| Reaction Time | 6–8 hours |
| Yield | 68–72% (isolated) |
The reaction’s regioselectivity is ensured by steric hindrance from the cyclopentane ring, directing thiourea addition to the C4 position.
S-Alkylation with Thioacetamide Side Chain
Optimization of Reaction Conditions
Solvent and Temperature Effects
Core Formation : Ethanol/water mixtures enhance solubility of cyclopentanone while facilitating acid-catalyzed dehydration. Elevated temperatures (>80°C) reduce reaction time but risk side-product formation from thiourea decomposition.
S-Alkylation : DMF’s high polarity stabilizes the transition state, but prolonged heating above 80°C degrades the acetamide group. Alternatives like acetonitrile offer milder conditions but lower yields.
Catalytic Systems
- Core cyclization : HCl outperforms Lewis acids (e.g., ZnCl₂) by avoiding ring-opening side reactions.
- N-Alkylation : NaH provides stronger deprotonation than K₂CO₃, ensuring complete reaction of the pyrimidine nitrogen.
Purification and Characterization
Isolation Protocols
Spectroscopic Characterization
Table 3: Key Spectroscopic Data
Challenges and Industrial Scalability
Regioselectivity in S-Alkylation
The thioacetamide side chain’s position is critical for bioactivity. Competing O-alkylation is suppressed by:
Solubility Limitations
The compound’s logP of 2.1 necessitates solubilizing agents (e.g., PEG-400) for large-scale reactions.
Comparative Analysis of Synthetic Approaches
Patent Method (US20050070593A1) :
- Employs similar N-alkylation strategies but uses trans-4-methylcyclohexyl isocyanate for side-chain modification.
- Yields 70–75% for analogous intermediates, suggesting potential applicability to the target compound’s synthesis.
- Focuses on regiocontrol via stepwise temperature adjustments.
- Achieves 63% overall yield but requires meticulous purification.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane ), and catalysts (e.g., triethylamine ). Key steps include forming the thieno[3,2-d]pyrimidine core and introducing substituents via nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Optimize yields by adjusting reaction times (e.g., 12–24 hours for cyclization steps) .
Q. Which spectroscopic and analytical methods are essential for characterizing the compound?
- Methodological Answer :
- 1H NMR : Assign peaks for protons in aromatic (δ 7.0–8.0 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., [M+H]+ peaks) .
- Elemental Analysis : Validate C, H, N, S composition (e.g., deviations < 0.3% from theoretical values ).
- HPLC : Assess purity (>95% for biological assays) .
Q. How can researchers ensure structural integrity during synthesis?
- Methodological Answer : Use orthogonal techniques:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
- X-ray Crystallography (if crystalline): Resolve 3D structure to validate regiochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace tetrahydrofuran with chlorophenyl groups ) and compare activities.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC50 assays .
- Computational Docking : Predict binding modes using software like AutoDock to guide rational design .
Q. What strategies resolve contradictions in reported reaction yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Validate protocols (e.g., solvent purity, inert atmosphere) .
- Meta-Analysis : Compare datasets across studies (e.g., 80% yield in DMF vs. 65% in toluene ).
- Cross-Validation : Use independent assays (e.g., SPR and fluorescence polarization for binding affinity) .
Q. How can computational modeling predict the compound's pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP < 3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- HOMO-LUMO Analysis : Assess reactivity via energy gap calculations (e.g., ΔE < 4 eV suggests redox activity ).
Q. What experimental approaches validate the compound's mechanism of action in vitro?
- Methodological Answer :
- Target Engagement : Use thermal shift assays (TSA) to measure protein-ligand binding .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify affected signaling pathways .
- Competitive Binding : Employ radiolabeled ligands to determine Ki values .
Q. How are intermediates stabilized during multi-step synthesis?
- Methodological Answer :
- Low-Temperature Storage : Keep intermediates at –20°C to prevent degradation .
- Protecting Groups : Use Boc or Fmoc groups for amine functionalities during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
